molecular formula C17H11Cl2NO2 B1420662 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-65-9

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420662
M. Wt: 332.2 g/mol
InChI Key: COCIVTXUFNHEGK-UHFFFAOYSA-N
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Description

“8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . The molecular formula of this compound is C17H11Cl2NO2 and it has a molecular weight of 332.19 .

Scientific Research Applications

Structural Studies and Compound Formation

  • Crystallography and Molecular Interactions

    The compound has been analyzed in crystallographic studies, revealing specific angles and interactions between various molecular components, such as the quinoline ring system and methoxyphenyl ring. Such studies provide insights into molecular conformations and potential applications in designing compounds with desired properties (Loh et al., 2010).

  • Reactions and Synthesis of Derivatives

    The compound's potential in synthetic chemistry is highlighted through its involvement in various reactions to form novel derivatives. For example, its transformations during reactions with phosphoryl chloride have been studied, leading to products with unique molecular structures. Such studies underline the compound's versatility and potential as a building block in synthetic chemistry (Stringer et al., 1984; Stringer et al., 1985).

Material Science and Chemical Properties

  • Polymer Synthesis and Characterization

    The compound is used in the synthesis of polymers, highlighting its importance in material science. For instance, its role in the synthesis and characterization of copolymers, along with the analysis of their thermal and antimicrobial properties, showcases its utility in developing materials with specific functionalities (Patel et al., 2005).

  • Structural and Optical Analysis

    The compound's involvement in the formation of complex structures, like the tautomers of (E)-N-7-chloro-4-(2-methoxycinnamolyhydrazinyl)quinoline, demonstrates its relevance in detailed structural analysis. Furthermore, studies on the optical properties of related compounds, such as aluminum and zinc quinolates, provide insights into their potential applications in fields like photonics and electronics (De Souza et al., 2013; Barberis & Mikroyannidis, 2006).

Pharmacology and Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds: While steering clear of drug use and dosage information, it's noteworthy that the compound has been used in the synthesis of bioactive compounds. For instance, its role in the synthesis of quinoxaline sulfonamides with antibacterial activity showcases its potential in the pharmaceutical sector (Alavi et al., 2017).

properties

IUPAC Name

8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-11-7-5-10(6-8-11)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIVTXUFNHEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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